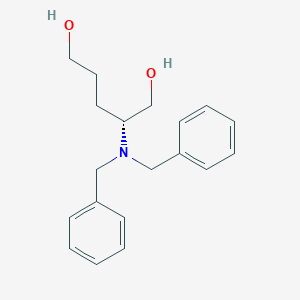

(R)-2-(Dibenzylamino)pentane-1,5-diol

Description

(R)-2-(Dibenzylamino)pentane-1,5-diol is a chiral amino alcohol characterized by a pentane-1,5-diol backbone substituted with a dibenzylamino group at the C2 position. Its stereospecific (R)-configuration is critical for applications in asymmetric synthesis and pharmaceutical intermediates. For example, the structurally related (2S,4S)-2-(dibenzylamino)-4-methylpentane-1,5-diol has been utilized in the synthesis of Nemonoxacin, a broad-spectrum antibiotic, highlighting the importance of stereochemistry in biological activity . The compound’s dibenzylamino group enhances solubility in organic solvents, while the diol moiety allows for hydrogen bonding, making it versatile in catalysis and drug design.

Properties

IUPAC Name |

(2R)-2-(dibenzylamino)pentane-1,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c21-13-7-12-19(16-22)20(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11,19,21-22H,7,12-16H2/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMJXJLQFBAPTD-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CCCO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from L-Glutamic Acid

The chiral pool approach leverages naturally occurring chiral precursors to establish stereocenters. For (R)-2-(Dibenzylamino)pentane-1,5-diol, L-glutamic acid serves as a viable starting material due to its inherent (R)-configuration at the C2 position. In one protocol, L-glutamic acid undergoes sequential protection, reduction, and functionalization . The amino group is first protected as a dibenzylamine via reductive amination using benzaldehyde and sodium cyanoborohydride, followed by diol formation through borane-mediated reduction of ester intermediates. This method achieves enantiomeric excess (ee) >98% but requires meticulous control of reaction pH and temperature to prevent racemization .

A critical step involves the reduction of dimethyl-3-amino-N-Boc-glutarate to 3-amino-N-Boc-pentan-1,5-diol using sodium borohydride in tetrahydrofuran (THF). Yields here reach 89% after acidic resin purification, demonstrating the efficiency of this pathway . The Boc-protecting group is subsequently exchanged for dibenzylamine via nucleophilic substitution under alkaline conditions, though this step may necessitate palladium-catalyzed hydrogenolysis for final deprotection .

Diastereoselective Lithiation and Substitution

Diastereoselective lithiation enables precise stereocontrol during C–C bond formation. For this compound, this method involves treating (S)-2-(N,N-dibenzylamino)-1,5-pentanediol with a strong base such as lithium diisopropylamide (LDA) at -78°C . The resulting lithiated intermediate undergoes alkylation with methyl iodide or similar electrophiles, achieving diastereoselectivity ratios of up to 20:1. Key to success is the use of a chelating solvent like tetrahydrofuran (THF), which stabilizes the transition state and enhances selectivity .

Post-lithiation, the product is quenched with aqueous ammonium chloride and purified via recrystallization from ethanol/water mixtures. This route offers modularity for introducing diverse substituents at the C3 position while retaining the (R)-configuration at C2. However, scalability is limited by the cryogenic conditions required for lithiation, posing challenges for industrial-scale production .

Asymmetric Hydrogenation of Enamine Precursors

Asymmetric hydrogenation provides a scalable route to this compound. Starting from dimethyl-3-enamino-glutarate, catalytic hydrogenation over Raney nickel at 20 psi H₂ yields the saturated amine intermediate with >95% conversion . The reaction is conducted in methyl-THF at 60°C, with Boc protection introduced in situ using di-tert-butyl dicarbonate. After hydrogenation, the Boc group is removed via acidic resin treatment, affording the free amine, which is subsequently dibenzylated using benzyl bromide under Schlenk conditions .

This method’s advantages include high throughput and compatibility with continuous flow systems. The use of Raney nickel ensures cost-effectiveness, though catalyst recycling remains a concern. Recent optimizations have replaced nickel with palladium-on-carbon (Pd/C) in methanol, achieving similar yields (87%) with reduced metal leaching .

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for the three primary methods:

| Method | Yield (%) | Diastereoselectivity | Key Advantages | Limitations |

|---|---|---|---|---|

| Chiral Pool Synthesis | 89 | N/A | High ee, minimal racemization | Multi-step, costly protecting groups |

| Diastereoselective Lithiation | 75 | 20:1 | Modular substituent introduction | Cryogenic conditions, low scalability |

| Asymmetric Hydrogenation | 87 | N/A | Scalable, cost-effective catalysts | Catalyst recycling challenges |

Purification and Characterization

Purification of this compound typically involves acidic ion-exchange resins (e.g., Amberlyst 15) to remove residual amines and byproducts . Recrystallization from ethanol/water (3:1 v/v) enhances purity to >99.5%, as confirmed by HPLC with chiral stationary phases . Characterization via ¹H NMR reveals distinctive signals at δ 3.65–3.72 ppm (m, 4H, CH₂OH) and δ 7.25–7.35 ppm (m, 10H, Ar-H), while high-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 329.1998 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : ®-2-(Dibenzylamino)pentane-1,5-diol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

-

Reduction: : The compound can be reduced to form ®-2-(Dibenzylamino)pentane by using reducing agents like lithium aluminum hydride or sodium borohydride.

-

Substitution: : The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, leading to the formation of corresponding chlorides or bromides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.

Major Products

Oxidation: ®-2-(Dibenzylamino)pentane-1,5-dione.

Reduction: ®-2-(Dibenzylamino)pentane.

Substitution: ®-2-(Dibenzylamino)pentane-1,5-dichloride or ®-2-(Dibenzylamino)pentane-1,5-dibromide.

Scientific Research Applications

Medicinal Chemistry

Anticancer and Anti-inflammatory Agents

(R)-2-(Dibenzylamino)pentane-1,5-diol serves as a precursor for synthesizing compounds with potential anticancer and anti-inflammatory properties. For instance, it is involved in the synthesis of MAP-kinase inhibitors, which are being investigated for their therapeutic effects in treating rheumatoid arthritis .

Dermatological Applications

Research indicates that pentane-1,5-diol derivatives can enhance percutaneous absorption of active pharmaceutical ingredients. In comparative studies, formulations containing pentane-1,5-diol showed improved skin absorption and antimicrobial properties compared to traditional diols like propylene glycol . This makes it a valuable ingredient in topical formulations aimed at improving drug efficacy while minimizing side effects.

Catalysis

Synthesis of Complex Molecules

this compound is utilized in asymmetric synthesis processes. For example, it has been employed in tandem hydroformylation reactions to produce functionalized piperidines with high selectivity and yield . The ability to control diastereoselectivity during these reactions is crucial for creating specific chiral centers in pharmaceutical compounds.

Enzymatic Reactions

The compound has been studied for its role as a substrate in enzymatic reactions, where it aids in the synthesis of various β-amino alcohols through chemo-biocatalytic methods . This approach allows for the efficient production of optically active compounds that are essential in drug development.

Polymer Science

Polymer Production

this compound is used as a building block in the production of polyols for polyurethane synthesis. Its incorporation into polymer chains enhances the mechanical properties and thermal stability of the resulting materials . This application is particularly significant in creating durable coatings and adhesives.

Plasticizers and Additives

In addition to its role in polymer synthesis, pentane-1,5-diol functions as a plasticizer. It improves flexibility and workability in cellulose-based products and dental composites . The compound's low toxicity and favorable cosmetic properties make it an attractive alternative to traditional plasticizers.

Case Studies

Mechanism of Action

The mechanism by which ®-2-(Dibenzylamino)pentane-1,5-diol exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The dibenzylamino group can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in proteins, influencing their activity and function. The hydroxyl groups can form hydrogen bonds, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

2-(Dibenzylamino)butane-1,4-dithiol (DABDT)

- Structure: Features a butane chain with dibenzylamino and thiol (-SH) groups at C2 and terminal positions, respectively.

- Applications: Acts as a non-malodorous disulfide-reducing agent in bioconjugate chemistry, compatible with diverse solvents due to its high solubility .

- Key Differences: Unlike (R)-2-(dibenzylamino)pentane-1,5-diol, DABDT’s thiol groups confer reductive properties, making it unsuitable for applications requiring oxidative stability.

3-Phenylpentane-1,5-diol

- Structure : Aromatic phenyl substitution at C3 on the pentane-diol backbone.

Functional Analogues: Unsubstituted and Substituted Diols

Pentane-1,5-diol

- Applications :

- Comparison: The absence of the dibenzylamino group in pentane-1,5-diol limits its utility in stereoselective synthesis but simplifies its role as a penetration enhancer or antimicrobial excipient.

Propane-1,2-diol

- Applications : Common solvent and absorption enhancer with lower efficacy than pentane-1,5-diol in drug delivery .

- Drawbacks : Higher volatility and reduced antimicrobial potency compared to pentane-1,5-diol derivatives .

Pharmacologically Relevant Analogues

(2S,4S)-2-(Dibenzylamino)-4-methylpentane-1,5-diol

- Structure: Methyl group at C4 and dibenzylamino at C2.

- Role: Key intermediate in Nemonoxacin synthesis, demonstrating the impact of stereochemistry and alkyl substitution on pharmaceutical activity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Research Findings and Implications

Steric and Electronic Effects: The dibenzylamino group in this compound enhances stereochemical control in synthesis but may reduce antimicrobial activity compared to unsubstituted pentane-1,5-diol due to steric hindrance .

Synergistic Combinations: Pentane-1,5-diol combined with chlorhexidine shows enhanced antimicrobial effects against C. albicans and S.

Role of Chain Length : Pentane-1,5-diol outperforms shorter-chain diols (e.g., propane-1,2-diol) in absorption enhancement, likely due to optimized hydrophobicity and hydrogen-bonding capacity .

Q & A

Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of (R)-2-(Dibenzylamino)pentane-1,5-diol?

The compound is synthesized via diastereoselective hydroformylation-hemiaminal formation, as demonstrated in the synthesis of analogous chiral diols like (2S,4S)-2-(dibenzylamino)-4-methylpentane-1,5-diol. This method leverages transition-metal catalysts (e.g., Ru-MACHO-BH) to achieve high stereochemical fidelity, with diastereomer ratios retained post-hydrogenation . Key steps include:

- Hydroformylation of allylic amines to generate aldehydes.

- Hemiaminal cyclization to fix stereochemistry.

- Hydrogenation to stabilize the diol structure without racemization.

Q. How does the stereochemistry of this compound influence its biological activity in drug synthesis?

The (R)-configuration at the 2-position is critical for interactions with chiral drug targets. For example, in the synthesis of Nemonoxacin (a fluoroquinolone antibiotic), stereochemical precision ensures proper binding to DNA gyrase and topoisomerase IV. Deviations in stereochemistry reduce efficacy due to mismatched spatial interactions .

Q. What analytical techniques are recommended for characterizing this compound?

- High-Performance Liquid Chromatography (HPLC): Resolves enantiomeric purity and quantifies diastereomers .

- Nuclear Magnetic Resonance (NMR): Assigns stereochemistry via coupling constants and NOE effects.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What challenges arise in optimizing the yield of this compound during large-scale synthesis?

Key challenges include:

- Catalyst Selectivity: Ensuring the Ru-MACHO-BH catalyst maintains stereoselectivity under scaled-up conditions.

- Hydrogenation Efficiency: Avoiding over-reduction of the hemiaminal intermediate, which can lead to byproducts.

- Purification: Separating diastereomers using chiral stationary phases or recrystallization .

Q. How does the dibenzylamino group in this compound enhance its role as a penetration enhancer in topical formulations?

The dibenzylamino group increases lipophilicity, enabling the compound to disrupt stratum corneum lipid bilayers. This facilitates the transdermal delivery of hydrophobic drugs (e.g., terbinafine) by:

- Modulating skin barrier fluidity.

- Increasing drug partitioning into the epidermis. Studies on analogous diols (e.g., pentane-1,5-diol) show that optimal enhancer concentrations (e.g., 5% w/v) balance permeation efficiency with minimal skin irritation .

Q. Are there contradictory findings regarding the antimicrobial activity of this compound derivatives?

While pentane-1,5-diol exhibits broad-spectrum antimicrobial activity (MIC: 2.5–15% v/v), the dibenzylamino variant’s efficacy may differ due to steric hindrance from the benzyl groups. For example:

- Gram-positive bacteria: Reduced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to unmodified diols.

- Fungi: Enhanced activity against Candida albicans due to improved membrane interaction. These discrepancies highlight the need for structure-activity relationship (SAR) studies .

Q. What mechanistic insights explain the resistance-prevention potential of this compound in antimicrobial formulations?

Unlike traditional antibiotics, the compound’s proposed mechanism—osmotic disruption via water extraction from microbial cells—is less prone to resistance development. This is observed in pentane-1,5-diol, which collapses bacterial membranes without targeting specific enzymes or receptors, minimizing selective pressure for resistance mutations .

Methodological Considerations

Q. How can researchers address the solubility limitations of this compound in aqueous formulations?

- Co-solvents: Use propylene glycol or ethanol (10–20% v/v) to improve solubility without destabilizing the formulation.

- Nanocarriers: Encapsulate the compound in liposomes or micelles to enhance bioavailability .

Q. What experimental designs are recommended for evaluating the compound’s cytotoxicity in human keratinocyte models?

- MTT Assay: Assess cell viability after 24–48 hours of exposure.

- Transwell Permeation Studies: Quantify barrier integrity post-treatment using TEER (transepithelial electrical resistance) measurements.

- Confocal Microscopy: Visualize membrane disruption via fluorescent probes (e.g., propidium iodide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.